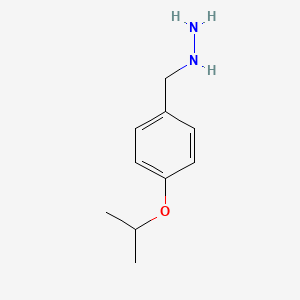

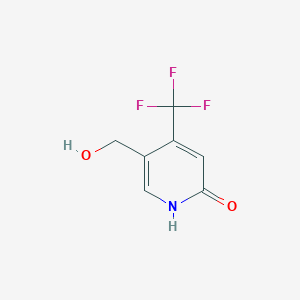

![molecular formula C15H15Cl2N2NaO8 B12510529 Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)

Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloramphenicol sodium succinate: is a broad-spectrum antibiotic agent used for the treatment of acute and severe infections caused by susceptible bacterial strains. It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body. Chloramphenicol sodium succinate was granted FDA approval on February 20, 1959 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramphenicol sodium succinate is synthesized by esterification of chloramphenicol with succinic anhydride under the catalysis of organic amine . The reaction involves the formation of an ester bond between the hydroxyl group of chloramphenicol and the carboxyl group of succinic anhydride.

Industrial Production Methods: In industrial settings, chloramphenicol sodium succinate is produced by dissolving chloramphenicol in a suitable solvent and reacting it with succinic anhydride in the presence of a catalyst. The product is then purified and crystallized to obtain high-purity chloramphenicol sodium succinate .

Chemical Reactions Analysis

Types of Reactions: Chloramphenicol sodium succinate undergoes hydrolysis to release the active chloramphenicol. This hydrolysis reaction is catalyzed by esterases in the body .

Common Reagents and Conditions:

Hydrolysis: Water and esterases are the primary reagents involved in the hydrolysis of chloramphenicol sodium succinate.

Esterification: Succinic anhydride and organic amine catalysts are used in the esterification process.

Major Products:

Scientific Research Applications

Chloramphenicol sodium succinate has several scientific research applications:

Chemistry: It is used as a model compound in studies of ester hydrolysis and enzyme catalysis.

Biology: It serves as a tool to study bacterial protein synthesis and the effects of antibiotics on bacterial growth.

Industry: It is used in the pharmaceutical industry for the production of injectable antibiotic formulations.

Mechanism of Action

Chloramphenicol sodium succinate is hydrolyzed into the active chloramphenicol, which binds to the 50S ribosomal subunit of bacteria. This binding prevents the formation of peptide bonds during protein synthesis, thereby inhibiting bacterial growth . The molecular targets are the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit .

Comparison with Similar Compounds

Chloramphenicol: The parent compound, which is also a broad-spectrum antibiotic.

Chloramphenicol palmitate: Another ester prodrug of chloramphenicol used for oral administration.

Uniqueness: Chloramphenicol sodium succinate is unique in its water solubility, making it suitable for intravenous administration. This property allows for rapid and effective treatment of severe infections, especially in cases where oral administration is not feasible .

Properties

IUPAC Name |

sodium;4-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLOPBHEZLFENN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N2NaO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)

![N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510454.png)

![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)

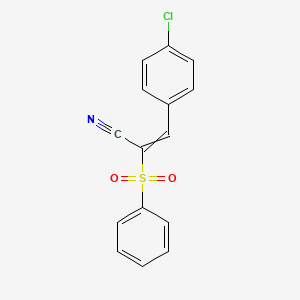

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)

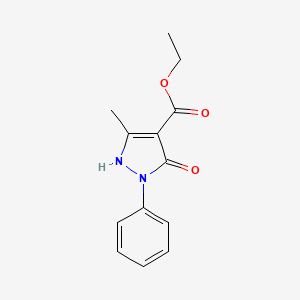

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)

![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)